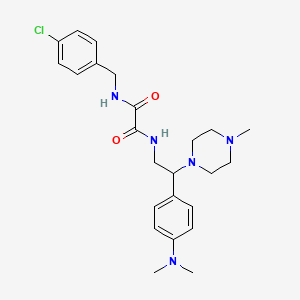

N1-(4-chlorobenzyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Beschreibung

N1-(4-chlorobenzyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a dual-substituted ethyl backbone. Its structure includes:

- N2-substituent: A branched ethyl chain with a 4-(dimethylamino)phenyl group and a 4-methylpiperazine moiety, which may enhance solubility and modulate CNS penetration due to the basicity of the dimethylamino and piperazine groups.

Eigenschaften

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N'-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32ClN5O2/c1-28(2)21-10-6-19(7-11-21)22(30-14-12-29(3)13-15-30)17-27-24(32)23(31)26-16-18-4-8-20(25)9-5-18/h4-11,22H,12-17H2,1-3H3,(H,26,31)(H,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHVPBNDRATFQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Effects : The 4-chlorobenzyl group in the target compound may confer higher selectivity for halogen-sensitive receptors compared to 2,4-dichlorophenyl (7o) or nitrophenyl () groups .

- Synthetic Complexity: The target compound’s synthesis likely requires precise control over alkylation and amidation steps, whereas azetidinone derivatives () involve cyclization under acidic or basic conditions .

Pharmacological Activity and Selectivity

- Receptor Targeting: Piperazine-containing analogs (e.g., 7o in ) often target dopamine D3 receptors. The target compound’s 4-methylpiperazine moiety may enhance metabolic stability compared to unsubstituted piperazines, while the dimethylamino group could improve CNS penetration .

- Halogen Interactions : The para-chloro substituent on the benzyl group may promote hydrophobic interactions similar to dichlorophenyl groups in 7o, but with reduced steric hindrance .

- Azetidinone vs. Oxalamide: Azetidinone derivatives () exhibit β-lactam-related stability challenges, whereas the oxalamide backbone in the target compound may offer better hydrolytic resistance .

Pharmacokinetic and Physicochemical Properties

- Solubility: The 4-methylpiperazine and dimethylamino groups in the target compound likely increase water solubility compared to azetidinone derivatives, which are more lipophilic .

Structure-Activity Relationship (SAR) Trends

- Piperazine Substitution : 4-Methylpiperazine (target) vs. phenylpiperazine (): Methylation may reduce off-target interactions while maintaining affinity for aminergic receptors .

- Chloro Position : Para-chloro (target) vs. ortho/meta-chloro (7o, ): Para-substitution optimizes steric and electronic effects for receptor binding .

- Aromatic Groups: Dimethylaminophenyl (target) vs. pyridinyl (7o) or nitrophenyl (): Electron-donating dimethylamino groups may enhance binding to serotonin receptors compared to electron-withdrawing nitro groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.